molecular formula C24H15N3O6 B2518191 [2-(Naphthalen-1-yliminomethyl)phenyl] 3,5-dinitrobenzoate CAS No. 405905-18-2

[2-(Naphthalen-1-yliminomethyl)phenyl] 3,5-dinitrobenzoate

Cat. No. B2518191
CAS RN: 405905-18-2
M. Wt: 441.399
InChI Key: NBFSSJCVZYMBBL-MFKUBSTISA-N
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Description

[2-(Naphthalen-1-yliminomethyl)phenyl] 3,5-dinitrobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Host-Guest Complexes

Research into host-guest chemistry, as demonstrated by Pedireddi et al. (1998), explores how molecules like 3,5-dinitro-4-methylbenzoic acid can accommodate guest molecules within cavities formed through hydrogen bonding. This study, while not directly involving the queried compound, illustrates the potential of naphthalene derivatives in forming complex structures with potential applications in molecular recognition and sensor technology Pedireddi et al., 1998.

Anticancer Activity

Salahuddin et al. (2014) explored the synthesis and characterization of naphthalene derivatives with a focus on their anticancer evaluation. Their research provides a foundation for understanding how modifications to the naphthalene moiety, similar to those in the queried compound, can lead to significant biological activity, offering insights into the development of novel anticancer agents Salahuddin et al., 2014.

Photophysical Characterization for OLEDs

The study by García-López et al. (2014) on the synthesis and photophysical characterization of organotin compounds derived from Schiff bases reveals the potential of such compounds in organic light-emitting diodes (OLEDs). This suggests that derivatives of naphthalene, when synthesized with specific functional groups like the dinitrobenzoate moiety, could have applications in the development of advanced materials for electronic and photonic devices García-López et al., 2014.

Tautomerism and Molecular Recognition

Research into tautomerism, as shown in studies by Hristova et al. (2017), demonstrates the complex behavior of compounds similar to the queried molecule. Understanding the tautomeric shifts and their implications can be crucial for designing molecular sensors and understanding the photophysical properties of materials Hristova et al., 2017.

Synthetic Routes and Characterization

The study by Atay and Ulutürk (2022) on the synthesis and theoretical calculations of a new mono azo dye based on benzoic acid and naphthalene derivatives underscores the importance of synthetic chemistry in creating compounds with specific electronic and optical properties. This research points to the utility of such compounds in dyes and pigments, with potential applications in industrial and research settings Atay and Ulutürk, 2022.

properties

IUPAC Name

[2-(naphthalen-1-yliminomethyl)phenyl] 3,5-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O6/c28-24(18-12-19(26(29)30)14-20(13-18)27(31)32)33-23-11-4-2-7-17(23)15-25-22-10-5-8-16-6-1-3-9-21(16)22/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFSSJCVZYMBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=CC=C3OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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